![molecular formula C13H17N5O5 B13788619 (2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-10-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one” involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. Detailed synthetic routes and reaction conditions would typically be found in scientific literature or patents.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for efficiency and yield, and ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed information would be available in scientific literature.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a precursor for the production of materials or chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve interactions with specific molecular targets and pathways. Detailed studies would be required to elucidate these mechanisms, including biochemical assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other azidomethyl or dimethoxymethyl derivatives with similar structural features.
Uniqueness
The uniqueness of “(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one” would be highlighted by comparing its chemical properties, reactivity, and applications with those of similar compounds.
Properties
Molecular Formula |
C13H17N5O5 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C13H17N5O5/c1-6-5-18-8-7(4-15-17-14)22-10(12(20-2)21-3)9(8)23-13(18)16-11(6)19/h5,7-10,12H,4H2,1-3H3/t7-,8-,9-,10+/m0/s1 |
InChI Key |
GKSFWNPLCHKCND-AATLWQCWSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@@H](O[C@H]([C@H]3OC2=NC1=O)C(OC)OC)CN=[N+]=[N-] |
Canonical SMILES |
CC1=CN2C3C(OC(C3OC2=NC1=O)C(OC)OC)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane](/img/structure/B13788541.png)
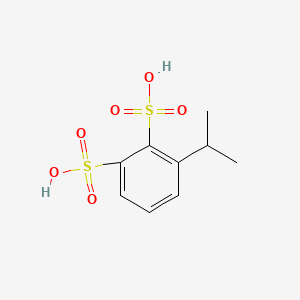
![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)
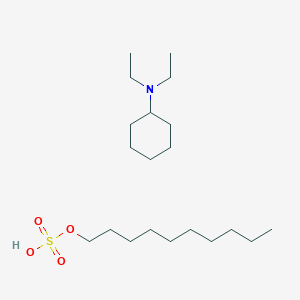
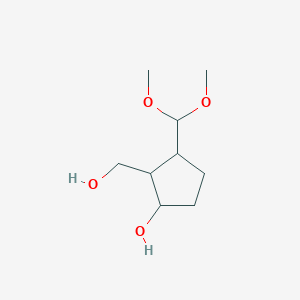
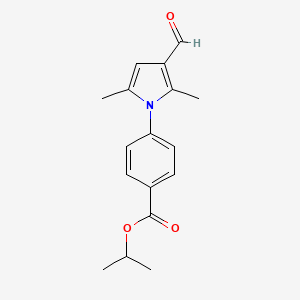
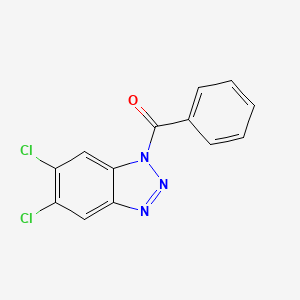

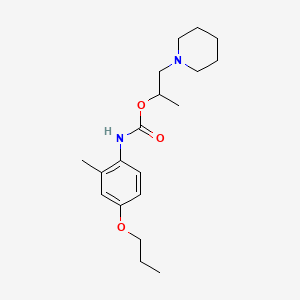
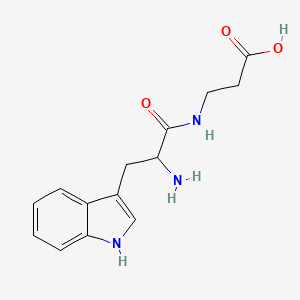
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

